molecular formula C10H12N2O4 B1314329 Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate CAS No. 86477-07-8

Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate

Cat. No.: B1314329
CAS No.: 86477-07-8
M. Wt: 224.21 g/mol
InChI Key: JCHDXWDBZTYGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate is a heterocyclic compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a pyrrolo-pyrazole core with two ester groups. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with acyl bromides followed by cyclization with hydrazine derivatives. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may be explored for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate is unique due to its specific ester functional groups and the pyrazole ring, which confer distinct chemical properties and potential biological activities

Properties

IUPAC Name

dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-15-9(13)7-6-4-3-5-12(6)11-8(7)10(14)16-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHDXWDBZTYGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2N=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101159499
Record name 2,3-Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86477-07-8
Record name 2,3-Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86477-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.